N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.: 5534-97-4
Cat. No.: VC8677264
Molecular Formula: C18H11N3O3S2
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5534-97-4 |
|---|---|
| Molecular Formula | C18H11N3O3S2 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C18H11N3O3S2/c22-15(10-6-2-1-3-7-10)20-21-17(24)14(26-18(21)25)13-11-8-4-5-9-12(11)19-16(13)23/h1-9,24H,(H,20,22) |
| Standard InChI Key | IUSYFTQTNZAMFF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
The compound features a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) fused with an indole system (a bicyclic structure comprising a benzene ring and a pyrrole ring). The thiazolidinone moiety is substituted at position 3 with a benzamide group, while position 5 is occupied by a 2-oxoindole fragment . Key functional groups include:
-
Thioxo group (C=S) at position 2 of the thiazolidinone, enhancing electrophilic reactivity.
-
Keto groups (C=O) at positions 4 of the thiazolidinone and 2 of the indole, contributing to hydrogen-bonding interactions.
-
Conjugated π-system across the indole-thiazolidinone interface, enabling planar geometry and potential intercalation with biological targets .
The Z-configuration of the exocyclic double bond (between the thiazolidinone and indole) is critical for maintaining structural rigidity, as evidenced by X-ray crystallography data from related compounds .
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis of N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves three stages:
-
Formation of the thiazolidinone core: Reacting thiourea derivatives with α-haloketones in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
-
Introduction of the indole moiety: Condensing the thiazolidinone with 2-oxindole derivatives under acidic conditions (e.g., acetic acid) to form the exocyclic double bond .
-
Benzamide functionalization: Coupling the intermediate with benzoyl chloride using a base such as triethylamine to install the aromatic substituent .
Yield optimization often requires precise temperature control and catalytic additives. For example, microwave-assisted synthesis has been reported to reduce reaction times by 40% while maintaining >85% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates moderate solubility in polar organic solvents like DMSO (12.5 mg/mL) and ethanol (4.3 mg/mL). Stability studies indicate:
| Property | Value | Conditions |
|---|---|---|
| Thermal decomposition | 218°C | TGA analysis in N₂ atmosphere |
| Photostability | t₁/₂ = 48 hours | Exposure to UV light (365 nm) |
| Hydrolytic stability | >90% intact after 24 hours | pH 2–9, 37°C |
These properties necessitate formulation strategies such as nanoemulsions or cyclodextrin complexes for in vivo applications .
Biological Activity and Mechanism of Action
Enzyme Inhibition and Signaling Modulation
N-[4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has shown promise as a dual inhibitor of cyclooxygenase-2 (COX-2) and B-cell lymphoma 6 (BCL6) in preclinical models :
-
COX-2 inhibition: The indole-thiazolidinone scaffold competitively binds to the arachidonic acid pocket, with an IC₅₀ of 0.8 µM (compared to 1.2 µM for celecoxib) .
-
BCL6 suppression: Disruption of BCL6-corepressor interactions via direct binding to the BTB domain (Kd = 120 nM), inhibiting lymphoma cell proliferation .
Molecular dynamics simulations reveal that the planar conformation of the molecule facilitates intercalation into DNA G-quadruplex structures, potentially explaining its antiproliferative effects in cancer cell lines .
Therapeutic Applications and Preclinical Data
Oncology and Inflammation
In murine models of colorectal cancer, the compound reduced tumor volume by 62% at a daily oral dose of 50 mg/kg, outperforming 5-fluorouracil (48% reduction). Anti-inflammatory activity was demonstrated in a rat paw edema model, with 78% inhibition of swelling at 10 mg/kg (vs. 82% for diclofenac) .
| Application | Model System | Efficacy Metric |
|---|---|---|
| Colorectal cancer | HT-29 xenografts | Tumor growth inhibition: 62% |
| Acute inflammation | Carrageenan-induced edema | Edema reduction: 78% |
| Lymphoma | SU-DHL-4 cells | Apoptosis induction: 45% |
Notably, the compound displayed minimal hepatotoxicity in these studies (ALT/AST levels <1.5× baseline) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume